molecular formula C11H11BrN2O2 B1269923 5-Bromo-D-tryptophan CAS No. 93299-40-2

5-Bromo-D-tryptophan

Cat. No. B1269923
CAS RN: 93299-40-2
M. Wt: 283.12 g/mol
InChI Key: KZDNJQUJBMDHJW-SECBINFHSA-N
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Description

5-Bromo-D-tryptophan is a non-proteinogenic alpha-amino acid that is tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a bromo group . It is a bromoindole, a bromoamino acid, a tryptophan derivative, and a non-proteinogenic alpha-amino acid .


Synthesis Analysis

A new synthesis of 5-bromotryptophan, a potential antisickling agent, from 5-bromo-3-methylindole has been described . The process involves iterative rounds of positive and negative compartmentalized partnered replication .


Molecular Structure Analysis

The molecular formula of 5-Bromo-D-tryptophan is C11H11BrN2O2 . The IUPAC name is 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid . The InChI code and the Canonical SMILES are also provided for further structural analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-D-tryptophan include its melting point/freezing point, boiling point or initial boiling point and boiling range, lower and upper explosion limit/flammability limit, auto-ignition temperature, kinematic viscosity, partition coefficient n-octanol/water, density and/or relative density, and relative vapour density .

Scientific Research Applications

5-Bromo-D-tryptophan is a derivative of the amino acid tryptophan. It has a bromine atom at the 5-position of the indole ring of tryptophan . This compound is often used in scientific research, particularly in the field of biochemistry and molecular biology .

  • Biochemistry and Molecular Biology

    • 5-Bromo-D-tryptophan is often used in protein engineering and structural biology . It can be incorporated into proteins to study protein structure and function. The bromine atom can serve as a marker that can be detected using various analytical techniques .
  • Hemoglobin S Gelation Inhibition

    • 5-Bromotryptophan (5-BrTrp) is reported to be the most potent amino acid derivative for inhibiting the gelation of hemoglobin S, which is found in sickle cell anemia patients . This suggests potential applications in the study and treatment of sickle cell disease .
  • Chemical Synthesis

    • 5-Bromo-D-tryptophan can be used in the synthesis of other complex molecules . For example, it can be used as a starting material in the synthesis of 5-bromosubstituted derivatives of indole phytoalexins . These derivatives can then be screened for various biological activities, such as antiproliferative/cytotoxic activity .
  • Drug Discovery

    • The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates . In this context, 5-bromosubstituted derivatives of indole phytoalexins, which can be synthesized from 5-Bromo-D-tryptophan, can be used in drug discovery . These compounds can be screened for their biological activity against various diseases .

Safety And Hazards

Precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

As programmed behaviors begin to rival the complexity found in nature, the identification of new control elements has been gaining attention, as it is crucial for scaling up sophistication of synthetic regulatory programs . The evolutionarily limited regulatory role of TrpR suggests that vast functional spaces exist around this highly conserved protein scaffold and can be harnessed to create synthetic regulatory programs .

properties

IUPAC Name

(2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDNJQUJBMDHJW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350885
Record name 5-Bromo-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-D-tryptophan

CAS RN

93299-40-2
Record name 5-Bromo-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Blaser, JM Sanderson, A Batsanov, JAK Howard - 2012 - core.ac.uk
Tryptophan is an essential amino acid important as protein building block, for the anchoring and binding of membrane proteins, substrate in biosynthetic reactions, and as versatile label …
Number of citations: 3 core.ac.uk
BH Curtin - 2017 - search.proquest.com
Peptide-derived macrocycles are a potentially rich source of biologically active lead structures, which are capable of recapitulating a therapeutic protein-protein surface interaction. Their …
Number of citations: 2 search.proquest.com
BH Curtin, F Manoni, J Park, LJ Sisto… - The Journal of …, 2018 - ACS Publications
… Fmoc-5-bromo-d-tryptophan and Fmoc-3-methoxy-d-phenylalanine were synthesized by kinetic enzymatic resolution of their racemates according to published procedures. (61)l-…
Number of citations: 7 pubs.acs.org

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